ETHYL 5-ETHYL-2-(2-METHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 5-ETHYL-2-(2-METHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a thiophene derivative, a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including ETHYL 5-ETHYL-2-(2-METHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE, typically involves condensation reactions. Common synthetic routes include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald synthesis involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 5-ETHYL-2-(2-METHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 5-ETHYL-2-(2-METHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, thiophene derivatives are investigated for their antimicrobial, anticancer, and antioxidant properties . Industrial applications include their use as corrosion inhibitors and in the fabrication of organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism of action of ETHYL 5-ETHYL-2-(2-METHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . Its anticancer activity could be attributed to the induction of apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
ETHYL 5-ETHYL-2-(2-METHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is a dental anesthetic . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties .
Properties
IUPAC Name |
ethyl 5-ethyl-2-[(2-methoxybenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-4-11-10-13(17(20)22-5-2)16(23-11)18-15(19)12-8-6-7-9-14(12)21-3/h6-10H,4-5H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRILHFTSHFEDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2OC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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